
1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
Métodos De Preparación
The synthesis of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- typically involves the reaction of appropriate substituted benzaldehydes with ammonium acetate and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Análisis De Reacciones Químicas
1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparación Con Compuestos Similares
Similar compounds to 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)- include other imidazole derivatives such as:
1H-Imidazole, 4,5-diphenyl-: Known for its antifungal properties.
1H-Imidazole, 2-(4-chlorophenyl)-4,5-diphenyl-: Studied for its potential anticancer activity.
1H-Imidazole, 2-(2,4-dichlorophenyl)-4,5-diphenyl-: Investigated for its anti-inflammatory effects.
These compounds share similar structures but differ in their specific substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
645402-19-3 |
|---|---|
Fórmula molecular |
C23H19ClN2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19ClN2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)26-23(25-21)19-5-3-4-6-20(19)24/h3-14H,1-2H3,(H,25,26) |
Clave InChI |
VGXBNQQVGSWHPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




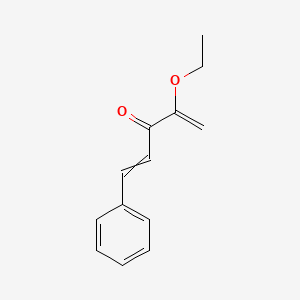
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
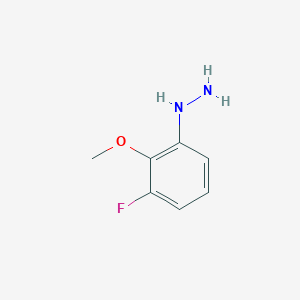

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
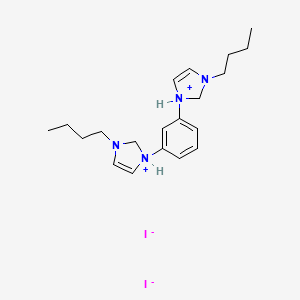
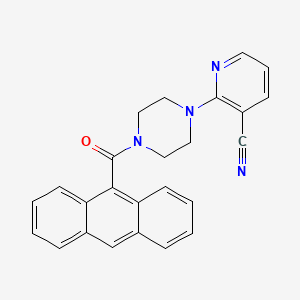

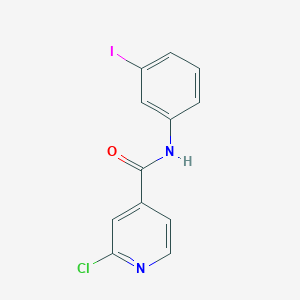
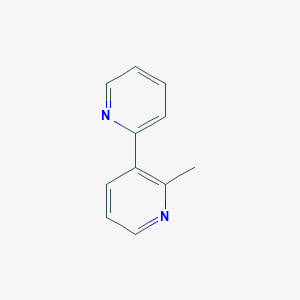
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
